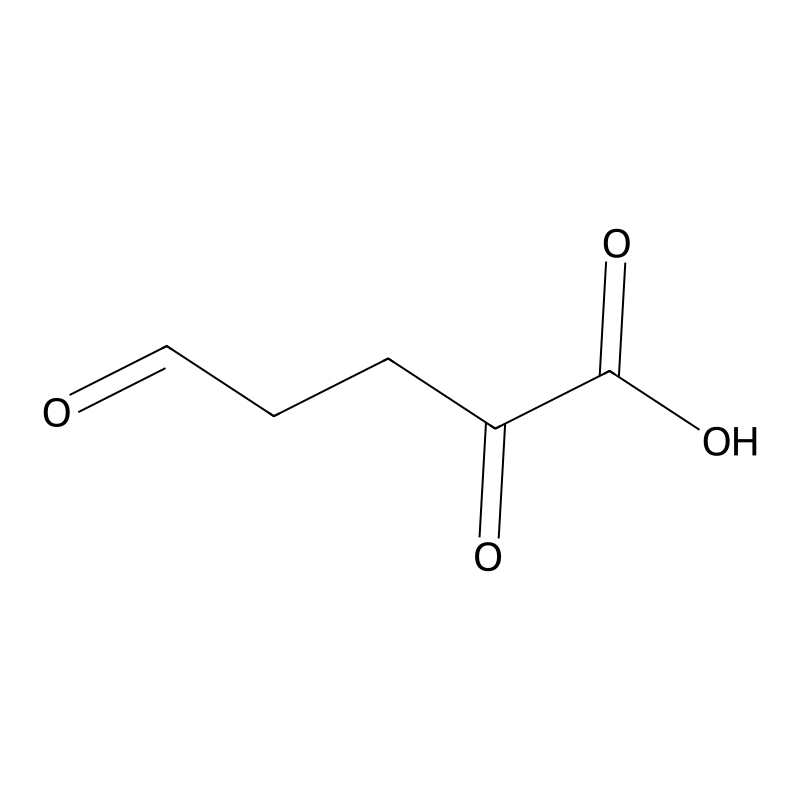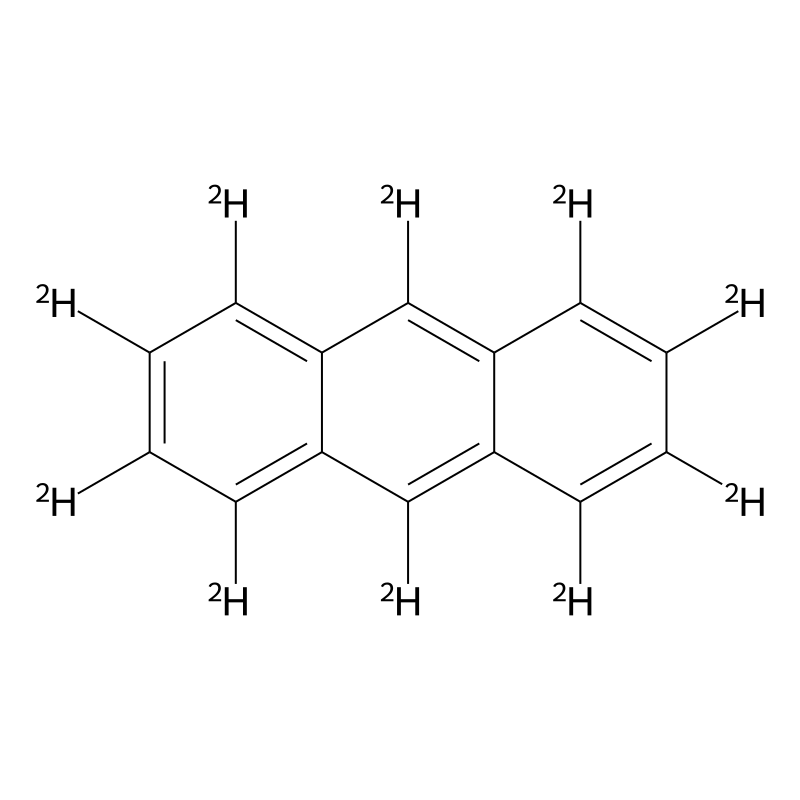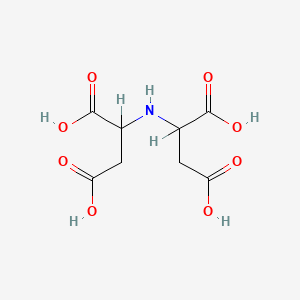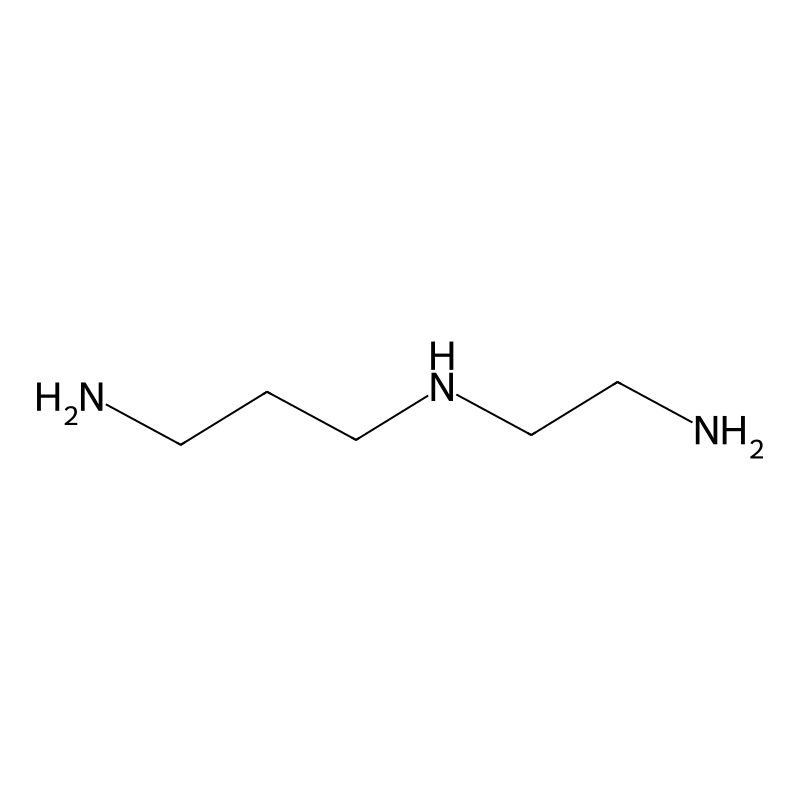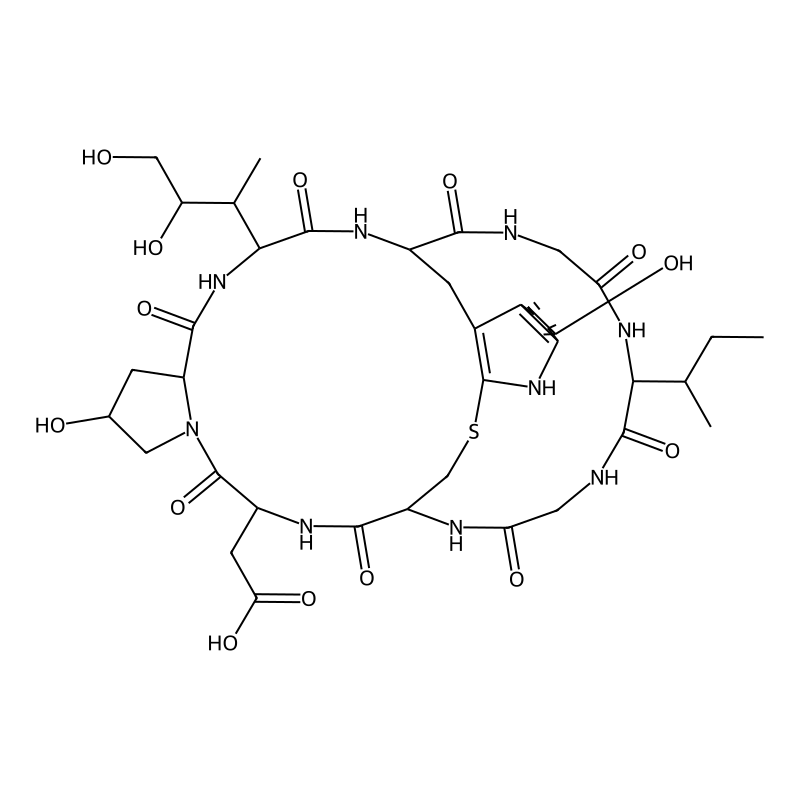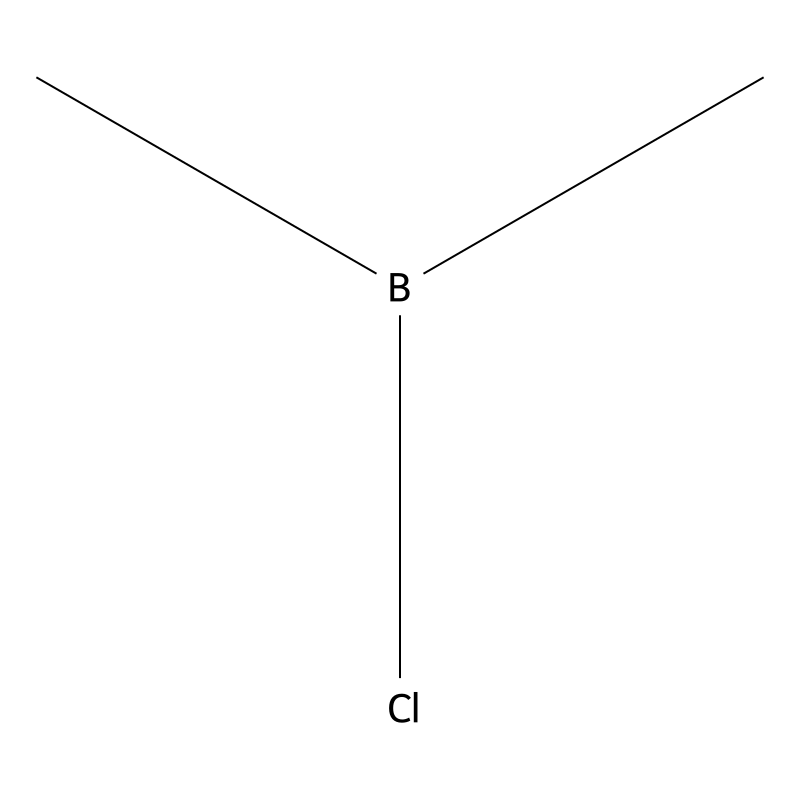Dronabinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 2.8 mg/L at 23 °C
Essentially insoluble in water
1 part in 1 part of alcohol; 1 part in 1 part of acetone; 1 part in 3 parts of glycerol. In 0.15M sodium chloride, 0.77 mg/L at 23 °C. Soluble in fixed oils.
2.63e-03 g/L
Canonical SMILES
Isomeric SMILES
Management of Nausea and Vomiting
One of the most established research applications of dronabinol is in managing chemotherapy-induced nausea and vomiting (CINV) [National Cancer Institute (.gov) "". Multiple studies have shown its effectiveness in reducing nausea and vomiting episodes experienced by cancer patients undergoing chemotherapy [Journal of Clinical Oncology ""].
Appetite Stimulation in HIV/AIDS
Dronabinol has also been investigated for its potential to stimulate appetite in patients with HIV/AIDS who experience wasting syndrome, a condition characterized by significant weight loss and muscle atrophy [AIDS Clinical Trials Information Service ""]. Research suggests dronabinol may improve appetite and increase weight gain in these patients [Clinical Infectious Diseases ""].
Pain Management
The analgesic properties of dronabinol are another area of scientific interest. Studies have explored its potential for managing chronic pain conditions like neuropathic pain [National Center for Complementary and Integrative Health (.gov) ""]. While some studies have shown promise, further research is needed to determine its efficacy and optimal use for pain management.
Other Potential Applications
Scientific research continues to explore the potential benefits of dronabinol in various other areas. These include:
- Glaucoma: Studies have investigated dronabinol's ability to lower intraocular pressure, a risk factor for glaucoma [Survey of Ophthalmology ""].
- Tourette Syndrome: Preliminary research suggests dronabinol may help reduce tics in patients with Tourette Syndrome [Neuropsychopharmacology ""].
- Multiple Sclerosis: Dronabinol's potential role in managing spasticity, a common symptom of multiple sclerosis, is also under investigation [International Journal of MS Care ""].
Dronabinol is a synthetic form of delta-9-tetrahydrocannabinol, the principal psychoactive compound found in cannabis. It is primarily used in the medical field to treat conditions such as anorexia associated with weight loss in patients with acquired immunodeficiency syndrome (AIDS) and to alleviate nausea and vomiting caused by chemotherapy when conventional antiemetics fail. Dronabinol is marketed under brand names such as Marinol and Syndros and is administered orally in capsule form or as an oral solution .
The chemical formula for dronabinol is C₁₁H₁₈O₂, with a molecular weight of approximately 314.46 g/mol. Its structure includes a bicyclic framework characteristic of cannabinoids, which contributes to its lipid solubility and extensive distribution in the body .
The elimination of dronabinol from the body is also notable; it has a half-life ranging from 25 to 36 hours when administered orally, indicating a prolonged presence in the system which can lead to cumulative effects if dosages are not managed carefully .
Dronabinol exerts its effects primarily through interaction with cannabinoid receptors, specifically the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The activation of CB1 receptors, which are predominantly located in the central nervous system, leads to various psychoactive effects including euphoria, altered perception, and increased appetite. Conversely, CB2 receptors are more involved in immune system modulation and peripheral pain relief .
Dronabinol can be synthesized through several methods. One common approach involves the total synthesis from simpler organic compounds using multi-step reactions that include alkyl lithium attacks on carbonyl compounds to form the characteristic bicyclic structure. The synthesis process was first reported in 1965 and has since been refined for efficiency .
Another method includes semi-synthetic pathways that modify naturally occurring cannabinoids extracted from cannabis plants, although this method is less common due to regulatory restrictions on cannabis-derived substances .
Dronabinol has several therapeutic applications:
- Nausea and Vomiting: It is widely prescribed for patients undergoing chemotherapy who experience severe nausea and vomiting.
- Appetite Stimulation: It is used to combat weight loss and appetite suppression in patients with AIDS.
- Chronic Pain Management: Some studies suggest potential benefits in managing chronic pain conditions through its analgesic properties.
- Off-label Uses: Dronabinol may also be used off-label for conditions like obstructive sleep apnea and certain neurological disorders .
Dronabinol interacts with various drugs primarily through metabolic pathways involving cytochrome P450 enzymes. Inhibitors or inducers of these enzymes can significantly alter the plasma concentrations of dronabinol, leading to increased risk of adverse effects or reduced therapeutic efficacy. Notably:
- Inhibitors: Drugs like fluconazole or amiodarone can increase dronabinol levels.
- Inducers: Medications such as rifampin may decrease its effectiveness by accelerating metabolism.
Additionally, due to its high protein binding (approximately 97%), dronabinol may displace other highly protein-bound drugs, impacting their efficacy and safety profiles .
Several compounds share structural similarities or pharmacological effects with dronabinol. These include:
| Compound | Similarity | Unique Features |
|---|---|---|
| Delta-8-Tetrahydrocannabinol | Structural analog of delta-9-tetrahydrocannabinol | Milder psychoactive effects; less studied than dronabinol |
| Cannabidiol | Non-psychoactive cannabinoid | Exhibits anti-inflammatory properties; does not produce euphoria |
| Nabilone | Synthetic cannabinoid similar to dronabinol | Used primarily for chemotherapy-induced nausea; more potent than dronabinol |
Dronabinol's uniqueness lies in its specific formulation as a synthetic version of delta-9-tetrahydrocannabinol with established medical applications recognized by regulatory authorities like the FDA. Its psychoactive properties combined with therapeutic benefits make it distinct among cannabinoids used for medical purposes .
Physical Description
Light yellow oil; [Merck Index] Brown semi-solid, viscous liquid, or golden yellow solid; [CAMEO] Odorless resinous oil; [MSDSonline]
Solid
Color/Form
Brown amorphous semi-solid, viscous oil or chunky golden yellow solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
BP: 200 °C at 0.02 mm Hg
Heavy Atom Count
Decomposition
Melting Point
UNII
Drug Indication
FDA Label
Treatment of spasticity
Treatment of central and peripheral neuropathic pain
Livertox Summary
Drug Classes
Therapeutic Uses
Dronabinol capsules are indicated for the treatment of nausea and vomiting associated with cancer chemotherapy in patients who have failed to respond adequately to conventional antiemetic treatments. /Included in US product label/
Dronabinol is used for the treatment of anorexia associated with weight loss in patients with acquired immunodeficiency syndrome (AIDS). Dronabinol is designated an orphan drug by the US Food and Drug Administration (FDA) for use in this condition.
/EXPL THER/ BACKGROUND: Cannabis use disorder is associated with substantial morbidity and, after alcohol, is the most common drug bringing adolescents and adults into treatment. At present, there are no FDA-approved medications for cannabis use disorder. Combined pharmacologic interventions might be particularly useful in mitigating withdrawal symptoms and promoting abstinence. OBJECTIVE: The purpose of this study was to evaluate the safety and efficacy of dronabinol, a synthetic form of delta-9-tetrahydrocannabinol, a naturally occurring pharmacologically active component of marijuana, and lofexidine, an alpha-2 agonist, in treating cannabis dependence. METHODS: One hundred fifty six cannabis-dependent adults were enrolled and following a 1-week placebo lead-in phase 122 were randomized in a double-blind, placebo-controlled, 11-week trial. Participants were randomized to receive dronabinol 20 mg three times a day and lofexidine 0.6 mg three times a day or placebo. Medications were maintained until the end of week eight, were then tapered over two weeks and patients were monitored off medications during the last study week. All participants received weekly motivational enhancement and relapse prevention therapy. Marijuana use was assessed using the timeline follow-back method. RESULTS: There was no significant difference between treatment groups in the proportion of participants who achieved 3 weeks of abstinence during the maintenance phase of the trial (27.9% for the medication group and 29.5% for the placebo group), although both groups showed a reduction over time. CONCLUSIONS: Based on this treatment study, the combined intervention did not show promise as a treatment for cannabis use disorder.
For more Therapeutic Uses (Complete) data for delta 9-Tetrahydrocannabinol (10 total), please visit the HSDB record page.
Mechanism of Action
The availability of potent synthetic agonists for cannabinoid receptors has facilitated our understanding of cannabinoid actions on synaptic transmission in the central nervous system. Moreover, the ability of these compounds to inhibit neurotransmitter release at many central synapses is thought to underlie most of the behavioral effects of cannabinoid agonists. However, despite the widespread use and misuse of marijuana, and recognition of its potential adverse psychological effects in humans, comparatively few studies have examined the actions of its primary psychoactive constituent, delta(9)-tetrahydrocannabinol (THC), at well-defined synaptic pathways. Here we examine the recent literature describing the effects of acute and repeated THC exposure on synaptic function in several brain regions and explore the importance of these neurobiological actions of THC in drug addiction.
Cannabis has potential therapeutic use but tetrahydrocannabinol (THC), its main psychoactive component, appears as a risk factor for ischemic stroke in young adults. We therefore evaluate the effects of THC on brain mitochondrial function and oxidative stress, key factors involved in stroke. Maximal oxidative capacities V max (complexes I, III, and IV activities), V succ (complexes II, III, and IV activities), V tmpd (complex IV activity), together with mitochondrial coupling (V max/V 0), were determined in control conditions and after exposure to THC in isolated mitochondria extracted from rat brain, using differential centrifugations. Oxidative stress was also assessed through hydrogen peroxide (H2O2) production, measured with Amplex Red. THC significantly decreased V max (-71%; P<0.0001), V succ (-65%; P<0.0001), and V tmpd (-3.5%; P<0.001). Mitochondrial coupling (V max/V 0) was also significantly decreased after THC exposure (1.8+/-0.2 versus 6.3+/-0.7; P<0.001). Furthermore, THC significantly enhanced H2O2 production by cerebral mitochondria (+171%; P<0.05) and mitochondrial free radical leak was increased from 0.01+/-0.01 to 0.10+/-0.01% (P<0.001). Thus, THC increases oxidative stress and induces cerebral mitochondrial dysfunction. This mechanism may be involved in young cannabis users who develop ischemic stroke since THC might increase patient's vulnerability to stroke.
MDSCs are potent immunosuppressive cells that are induced during inflammatory responses, as well as by cancers, to evade the antitumor immunity. We recently demonstrated that marijuana cannabinoids are potent inducers of MDSCs. In the current study, we investigated the epigenetic mechanisms through which THC, an exogenous cannabinoid, induces MDSCs and compared such MDSCs with the naive MDSCs found in BM of BL6 (WT) mice. Administration of THC into WT mice caused increased methylation at the promoter region of DNMT3a and DNMT3b in THC-induced MDSCs, which correlated with reduced expression of DNMT3a and DNMT3b. Furthermore, promoter region methylation was decreased at Arg1 and STAT3 in THC-induced MDSCs, and consequently, such MDSCs expressed higher levels of Arg1 and STAT3. In addition, THC-induced MDSCs secreted elevated levels of S100A8, a calcium-binding protein associated with accumulation of MDSCs in cancer models. Neutralization of S100A8 by use of anti-S100A8 (8H150) in vivo reduced the ability of THC to trigger MDSCs. Interestingly, the elevated S100A8 expression also promoted the suppressive function of MDSCs. Together, the current study demonstrates that THC mediates epigenetic changes to promote MDSC differentiation and function and that S100A8 plays a critical role in this process.
Dronabinol is an orally active cannabinoid which, like other cannabinoids, has complex effects on the central nervous system (CNS), including central sympathomimetic activity. Cannabinoid receptors have been discovered in neural tissues. These receptors may play a role in mediating the effects of dronabinol and other cannabinoids.
For more Mechanism of Action (Complete) data for delta 9-Tetrahydrocannabinol (10 total), please visit the HSDB record page.
Impurities
Absorption Distribution and Excretion
Dronabinol and its biotransformation products are excreted in both feces and urine. Biliary excretion is the major route of excretion with about half of a radiolabeled oral dose being recovered from the feces within 72 hours as contrasted with 10 to 15% recovered from urine. Less than 5% of an oral dose is recovered unchanged in the feces. Due to its redistribution, dronabinol and its metabolites may be excreted for prolonged periods of time. Following single-dose administration, dronabinol metabolites have been detected for more than 5 weeks in the urine and feces. In a study of dronabinol capsules involving AIDS patients, urinary cannabinoid/creatinine concentration ratios were studied bi-weekly over a six-week period. The urinary cannabinoid/creatinine ratio was closely correlated with the dose. No increase in the cannabinoid/creatinine ratio was observed after the first two weeks of treatment, indicating that steady-state cannabinoid levels had been reached. This conclusion is consistent with predictions based on the observed terminal half-life of dronabinol.
Dronabinol has a large apparent volume of distribution, approximately 10 L/kg, because of its lipid solubility.
The value for clearance average is about 0.2 L/kg-hr but is highly variable due to the complexity of cannabinoid distribution.
To establish a fast sensitive, reproducible LC-MS/MS method to study pharmacokinetic properties of THC, and compare relative bioavailability of THC and its solid dispersion in mice. 200 mice were divided randomly into two groups, and administered orally with THC and THC-solid dispersion after fasting (calculate on THC:400 mg x kg(-1)), used HPLC-MS/MS method to determine the THC concentration of each period at the following times: baseline ( predose ), 15, 30, 45 min, 1, 1.5, 2, 3, 4, 6, 24 hr after dosing. Calculating the pharmacokinetic parameters according to the C-t curv, and then use the Phoenix WinNonlin software for data analysis. The calibration curves were linear over the range 9.06-972 ug/L for THC (R2 = 0.999). The limit of detection (LOD) was 0.7 ug/L, respectively. The average extraction recoveries for THC was above 75%, The methodology recoveries were between 79% and 108%. The intra-day and inter-day RSD were less than 13%, the stability test showed that the plasma samples was stable under different conditions (RSD < 15%). The precision, accuracy, recovery and applicability were found to be adequate for pharmacokinetic studies. Pharmacokinetic parameters of THC and THC-solid dispersion orally to mice shows as fllows: T(max), were 60 and 15 min, AUC(0-t) were 44 00.43 and 57 497.81 mg x L(-1) x min, AUC(0-infinity) were 51226.00 and 68031.48 mg/L x min, MRT(0-infinity) were 596.915 6, 661.747 7 min, CL(z)/F were 0.007 809 and 0.005 88 L/min x kg. Compared with THC, the MRT and t1/2 of the THC-solid dispersion were all slightly extended, the t(max) was significantly reduced, AUC(0-24 hr), AUC(0-infinity) and C(max) were all significantly higher, the relative bioavailability of THC-solid dispersion is 1.34 times of THC. The results of the experiment shows that the precision, accuracy, recovery and applicability were found to be adequate for the pharmacokinetic studies. After oral administration to mice, the relative bioavailability of THC-solid dispersion show significant improvement compared to THC.
/MILK/ Marijuana has not been well studied, but tetrahydrocannabinol can reach rather high levels in /breast/ milk, particularly with heavy use. Although adverse effects in infants have not been reported, breast feeding should probably be avoided in heavy users and during therapeutic dronabinol use. Breast feeding should probably be withheld for several hr after occasional marijuana use. Caution should also be used to avoid exposing the infant to marijuana smoke.
There is a great concern about the safety of THC-based drugs in older people (=65 years), as most of THC-trials did not include such group. In this phase 1, randomized, double-blind, double-dummy, placebo-controlled, cross-over trial, we evaluated the safety and pharmacokinetics of three oral doses of Namisol(), a novel THC in tablet form, in older subjects. Twelve healthy older subjects (6 male; mean age 72+/-5 years) randomly received a single oral dose of 3 mg, 5 mg, or 6.5 mg of THC or matching placebo, in a crossover manner, on each intervention day. The data for 11 subjects were included in the analysis. The data of 1 subject were excluded due to non-compliance to study medication. THC was safe and well tolerated. The most frequently reported adverse events (AEs) were drowsiness (27%) and dry mouth (11%). Subjects reported more AEs with THC 6.5mg than with 3mg (p=0.048), 5mg (p=0.034) and placebo (p=0.013). There was a wide inter-individual variability in plasma concentrations of THC. Subjects for whom the Cmax fell within the sampling period (over 2hr), Cmax was 1.42-4.57 ng/mL and Tmax was 67-92 min. The AUC0-2 hr (n=11) was 1.67-3.51 ng/mL. Overall, the pharmacodynamic effects of THC were smaller than effects previously reported in young adults. In conclusion, THC appeared to be safe and well tolerated by healthy older individuals. Data on safety and effectiveness of THC in frail older persons are urgently required, as this population could benefit from the therapeutic applications of THC.
RATIONALE: Data on safety, pharmacodynamics, and pharmacokinetics of tetrahydrocannabinol (THC) are lacking in dementia patients. METHODS: In this randomized, double-blind, placebo-controlled, crossover trial, we evaluated the safety, pharmacodynamics, and pharmacokinetics of THC in ten patients with dementia (mean age 77.3 +/-5.6). For 12 weeks, participants randomly received oral THC (weeks 1-6, 0.75 mg; weeks 7-12, 1.5 mg) or placebo twice daily for 3 days, separated by a 4-day washout period. RESULTS: Only 6 of the 98 reported adverse events were related to THC. Visual analog scale (VAS) feeling high, VAS external perception, body sway-eyes-open, and diastolic blood pressure were not significantly different with THC. After the 0.75-mg dose, VAS internal perception (0.025 units; 95% CI 0.010-0.040) and heart rate (2 beats/min; 95% CI 0.4-3.8) increased significantly. Body sway-eyes-closed increased only after 1.5 mg (0.59 deg/s; 95% CI 0.13-1.06). Systolic blood pressure changed significantly after both doses of THC (0.75 mg, -7 mmHg, 95% CI -11.4, -3.0; 1.5 mg, 5 mmHg, 95% CI 1.0-9.2). The median T max was 1-2 hr, with THC pharmacokinetics increasing linearly with increasing dose, with wide interindividual variability (CV% up to 140%). The mean C max (ng/mL) after the first dose (0-6 hr) was 0.41 (0.18-0.90) for the 0.75-mg dose and 1.01 (0.53-1.92) for the 1.5-mg dose. After the second dose (6-24 hr), the C max was 0.50 (0.27-0.92) and 0.98 (0.46-2.06), respectively. CONCLUSIONS: THC was rapidly absorbed and had dose-linear pharmacokinetics with considerable interindividual variation. Pharmacodynamic effects, including adverse events, were minor. Further studies are warranted to evaluate the pharmacodynamics and efficacy of higher THC doses in older persons with dementia.
For more Absorption, Distribution and Excretion (Complete) data for delta 9-Tetrahydrocannabinol (32 total), please visit the HSDB record page.
Metabolism Metabolites
The analgesic activity of delta-8- and delta-9-THC is mainly due to the 11-hydroxy metabolite.
The metabolism of delta(9)-tetrahydrocannabinol (THC) is relatively complex, and over 80 metabolites have been identified. However, much less is known about the formation and fate of cannabinoid conjugates. Bile excretion is known to be an important route for the elimination of phase II metabolites. A liquid chromatography-tandem mass spectrometry LC-MS/MS procedure for measuring cannabinoids in oral fluid was adapted, validated and applied to 10 bile samples. THC, 11-hydroxy-delta(9)-tetrahydrocannabinol (11-OH-THC), 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol (THCCOOH), cannabinol (CBN), cannabidiol (CBD), delta(9)-tetrahydrocannabinolic acid A (THC-A), 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol glucuronide (THCCOOH-gluc) and delta(9)-tetrahydrocannabinol glucuronide (THC-gluc) were determined following solid-phase extraction and LC-MS/MS. High concentrations of THCCOOH-gluc were found in bile samples (range: 139-21,275 ng/mL). Relatively high levels of THCCOOH (7.7-1548 ng/mL) and THC-gluc (38-1366 ng/mL) were also measured. THC-A, the plant precursor of THC, was the only cannabinoid that was not detected. These results show that biliary excretion is an important route of elimination for cannabinoids conjugates and that their enterohepatic recirculation is a significant factor to consider when analyzing blood elimination profiles of cannabinoids. Furthermore, we suggest that the bile is the matrix of choice for the screening of phase II cannabinoid metabolites.
The presence of the metabolite 11-nor-9-carboxy-delta-9-tetrahydrocannabinol (C-THC) in hair is generally accepted as the definitive proof of delta-9-tetrahydrocannabinol (THC) ingestion. During hair analysis, the removal of any potential C-THC external contamination that could result from marijuana smoke or close personal contact via a wash procedure is critical. Here, we performed a series of experiments to demonstrate that C-THC is the reliable indicator of marijuana ingestion when paired with the correct washing procedure to remove potential external contamination.
Dronabinol undergoes extensive first-pass hepatic metabolism, primarily by microsomal hydroxylation, yielding both active and inactive metabolites. Dronabinol and its principal active metabolite, 11-OH-delta-9-THC, are present in approximately equal concentrations in plasma.
For more Metabolism/Metabolites (Complete) data for delta 9-Tetrahydrocannabinol (15 total), please visit the HSDB record page.
Delta-9-Tetrahydrocannabinol has known human metabolites that include 11-hydroxy-delata-Tetrahydrocannabinol, 7alpha-hydroxy-delta-9-Tetrahydrocannabinol, 8-hydroxy-delta-9-Tetrahydrocannabinol, 8alpha-hydroxy-delta-9-Tetrahydrocannabinol, and 7-hydroxy-delta-9-Tetrahydrocannabinol.
Wikipedia
Chlorite
Drug Warnings
Patients receiving treatment with dronabinol capsules should be specifically warned not to drive, operate machinery, or engage in any hazardous activity until it is established that they are able to tolerate the drug and to perform such tasks safely.
Seizure and seizure-like activity have been reported in patients receiving dronabinol capsules during marketed use of the drug and in clinical trials. Dronabinol capsules should be used with caution in patients with a history of seizure disorder because dronabinol capsules may lower the seizure threshold. A causal relationship between dronabinol capsules and these events has not been established. Dronabinol capsules should be discontinued immediately in patients who develop seizures and medical attention should be sought immediately.
Dronabinol capsules should be used with caution in patients with cardiac disorders because of occasional hypotension, possible hypertension, syncope, or tachycardia.
For more Drug Warnings (Complete) data for delta 9-Tetrahydrocannabinol (15 total), please visit the HSDB record page.
Biological Half Life
The elimination phase of dronabinol can be described using a two compartment model with an initial (alpha) half-life of about 4 hours and a terminal (beta) half-life of 25 to 36 hours.
After the pseudo-equilibrium is reached, THC is then slowly eliminated. This slow elimination is primarily due to the slow return of THC from sequestered tissues to blood. The terminal half-life of THC is approximately 1 day. /Several investigators have/ suggested terminal half-life /ranging between/ 19 to 36 hours. There are no significant differences in plasma profiles for chronic and infrequent users or in half-lives in moderate users before and after a 2-week exposure of THC.
The elimination half-life of dronabinol (delta-1-tetrahydrocannabinol) in 3 chronic marihuana users following smoking 4 cigarettes over a 2 day period is reported. The elimination half-life in blood plasma was calculated to be 4.1 days (range 2.9-5.0 days).
The terminal plasma half-life of metabolites from THC administration is approximately 50 hours, which is longer than that of THC. ... /Metabolites/
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Methods of Manufacturing
General Manufacturing Information
Marinol, /is/ a synthetic version of THC, the active ingredient found in the marijuana plant.
Cannabis is a natural product, the main psychoactive constituent of which is tetrahydrocannabinol (delta9-THC). The cannabis plant (Cannabis sativa L.) is broadly distributed and grows in temperate and tropical areas. ... Herbal cannabis consists of the dried flowering tops and leaves. Cannabis resin is a compressed solid made from the resinous parts of the plant, and cannabis (hash) oil is a solvent extract of cannabis.
Cannabis sativa is dioecious: there are separate male and female plants. The THC is largely concentrated around the flowering parts of the female plant. The leaves and male plants have less THC, while the stalks and seeds contain almost none.
For more General Manufacturing Information (Complete) data for delta 9-Tetrahydrocannabinol (7 total), please visit the HSDB record page.
Analytic Laboratory Methods
In a number of forensic toxicological cases, delta(9)-tetrahydrocannabinol (THC) and its metabolite 11-carboxy-delta-9-tetrahydrocannabinol (THCA) are frequently considered as contributor factors to the event. To that, a liquid chromatographic mass spectrometric method is described for the identification and quantitation of THC and its metabolite THCA in the forensically important larvae of Lucilia sericata. Larvae of L. sericata were fortified with varying concentrations of THC and THCA covering the calibration range between 10 and 500 pg/mg. For the isolation of the analytes from larvae, several extraction techniques were evaluated and finally liquid-liquid extraction under acidic pH was selected using hexane-ethyl acetate (50:50, v/v) as extraction solvent. For the chromatographic separation, a Waters Symmetry C18 analytical column was used while the mobile phase was acetonitrile-ammonium acetate (2 mM) (30:70, v/v). The detection was performed using electrospray ionization source in negative mode (ESI-) and the selected ions monitored were m/z 313 for THC and m/z 343 for THCA. The proposed method which is simple and sufficiently sensitive for the detection of THC and THCA even in a single larva sampling, assisted the investigation of a forensic case.
Gas chromatography/mass spectrometry is clearly the most reliable confirmatory method. Both the electron impact and the chemical ionization modes have been applied to the quantitation of 9-carboxy-THC. The electron impact spectrum provides generally three ions in a particular ratio characteristic of 9-carboxy-THC, and the chemical ionization modes (positive ion chemical ionization and negative ion chemical ionization) provide a single ion. While the electron impact spectrum provides more information (three ions), it can be argued that the chemical ionization modes are less prone to producing interfering ion fragments and are therefore inherently more specific. The point to be made here is that, regardless of the type of mass spectrometry used, it provides much more specific information and therefore certainty of analysis than other chromatography methods. While other confirmation methods can be adequately validated in some situations, gas chromatography/mass spectrometry will provide the best assurance against legal challenge.
Clinical Laboratory Methods
Oral fluid has been gaining more acceptance as the alternative matrix for forensic toxicology. Currently, delta(9)-tetrahydrocannabinol (THC) is used as the primary target for detecting cannabis use in oral fluid. Meanwhile, THC carboxylic acid (THCA) in oral fluid is reported as a more reliable marker for cannabis abuse as its presence does not come from passive exposure. An analytical method for simultaneous quantitation of THC and THCA will be efficient for toxicology laboratories. THCA quantitation is challenging due to its very low concentration in oral fluid. Recently reported liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based methods achieved sufficient sensitivity but involved complex sample preparation procedures. We aimed to develop a sensitive LC-MS/MS method for simultaneous quantitation of THC and THCA in oral fluid with low-flow liquid chromatography and a Q Exactive mass spectrometer, using offline sample preparation of oral fluid followed by microflow LC with online sample cleanup. The total runtime of the method was 12.5 min. The method had a lower limit of quantitation of 7.5 pg/mL and was linear from 7.5 to 300 pg/mL for THCA. The intra- and interbatch precision of the method ranged from 3.3% to 9.3% for THC and THCA.
A sensitive and selective HPLC-MS/MS method has been developed for the first time for the analysis of delta(9)-tetrahydrocannabinol (the most important active cannabinoid) and its hydroxylated and carboxylated metabolites in human Dried Blood Spots (DBSs). The simultaneous determination of delta(9)-tetrahydrocannabinol and its two main metabolites allows assessing the time elapsed after the drug intake and distinguishing between acute or former consumption. This is an important information in specific contexts such as "on street" controls by police forces. DBSs have been chosen as the optimal biological matrix for this kind of testing, since they provide information on the actual state of intoxication, without storage and transportation problems usually associated with classical blood testing. The analysis is carried out on a C8 reversed phase column with a mobile phase composed of 0.1% formic acid in a water/methanol mixture and an electrospray ionization (ESI) source, coupled to a triple quadrupole mass spectrometer. The method was validated according to international guidelines, with satisfactory results in terms of extraction yields, precision, stability and accuracy. Application to real DBS samples from Cannabis abusers gave reliable results, thus confirming the methodology suitability for roadside testing.
The identification of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid (THCCOOH) in hair represents an exceptional forensic analytical challenge due to low target concentrations in a complex matrix. Several dedicated techniques [gas chromatography-negative chemical ionization-tandem mass spectrometry (GC-NCI-MS/MS) or GC-GC-MS couplings] were specifically introduced into forensic toxicology aiming to a selective and sensitive identification of THCCOOH in hair. The combination of liquid-chromatography (LC) and MS/MS gained an outstanding relevance in forensic toxicology (including the detection of cannabinoids). However, its application to hair matrix is characterized by a lack of specificity which is due to the unspecific decarboxylation as most abundant fragmentation reaction. Therefore, various chemical modifications of the carboxyl and/or phenolic hydroxyl groups were examined to improve the selectivity. The selective methylation of the 9-carboxyl-group proved to be the most efficient derivatization procedure. Hair extracts were redissolved in acetonitrile and after addition of few milligrams of solid sodium carbonate derivatized with 25 uL methyl iodide. The resulting THC-9-carboxymethylester was separated by conventional reverse phase LC and selectively detected using negative electrospray ionization by recording the fragmentation reactions 357 to 325 and 357 to 297. Resulting limits of quantification were below 100 fg/mg. A further significant improvement was achieved by application of the multistage MS3 fragmentation 357 to 325 to 297. To verify the validity of this procedure, a systematic quantitative comparison of THCCOOH concentrations in hair with data from a well established GC-NCI-MS/MS technique was performed. Both techniques proved to be in good accordance (R(2)=0.647, p=/<0.001) and equally suitable for hair testing of THCCOOH.
For more Clinical Laboratory Methods (Complete) data for delta 9-Tetrahydrocannabinol (32 total), please visit the HSDB record page.
Storage Conditions
When cannabis was stored at -18 °C, 4 °C, and 22 °C, the content of delta 9-tetrahydrocannabinol was reduced by 3.8, 5.3, and 6.9% respectively per year. There was greater deterioration at higher temperature.
Substantial amounts of THC (tetrahydrocanabinol) are lost from polystyrene, but not glass; vials when samples are stored at room temperature for 4 days and then frozen (-20 °C) for 4 wk.
Interactions
Although it is more common for drug abuse to progress from tobacco to cannabis, in many cases cannabis use develops before tobacco use. Epidemiological evidence indicates that prior cannabis use increases the likelihood of becoming dependent on tobacco. To determine whether this effect might be due to cannabis exposure per se, in addition to any genetic, social, or environmental factors that might contribute, we extended our series of studies on 'gateway drug' effects in animal models of drug abuse. Rats were exposed to THC, the main psychoactive constituent of cannabis, for 3 days (two intraperitoneal injections/day). Then, starting 1 week later, they were allowed to self-administer nicotine intravenously. THC exposure increased the likelihood of acquiring the nicotine self-administration response from 65% in vehicle-exposed rats to 94% in THC-exposed rats. When the price of nicotine was manipulated by increasing the response requirement, THC-exposed rats maintained higher levels of intake than vehicle-exposed rats, indicating that THC exposure increased the value of nicotine reward. These results contrast sharply with our earlier findings that prior THC exposure did not increase the likelihood of rats acquiring either heroin or cocaine self-administration, nor did it increase the reward value of these drugs. The findings obtained here suggest that a history of cannabis exposure might have lasting effects that increase the risk of becoming addicted to nicotine.
BACKGROUND: Recently, high-dose oral synthetic delta-9-tetrahydrocannabinol (THC) was shown to alleviate cannabis withdrawal symptoms. The present data describe cannabinoid pharmacokinetics in chronic, daily cannabis smokers who received high-dose oral THC pharmacotherapy and later a smoked cannabis challenge. METHODS: Eleven daily cannabis smokers received 0, 30, 60, or 120 mg/d THC for four 5-day-medication sessions, each separated by 9 days of ad libitum cannabis smoking. On the fifth day, participants were challenged with smoking one 5.9% THC cigarette. Plasma collected on the first and fifth days was quantified by two-dimensional gas chromatography mass spectrometer for THC, 11-hydroxy-THC (11-OH-THC), and 11-nor-9-carboxy-THC (THCCOOH). Linear ranges (ng/mL) were 0.5-100 for THC, 1-50 for 11-OH-THC, and 0.5-200 for THCCOOH. RESULTS: During placebo dosing, THC, 11-OH-THC, and THCCOOH concentrations consistently decreased, whereas all cannabinoids increased dose dependently during active dronabinol administration. THC increase over time was not significant after any dose, 11-OH-THC increased significantly during the 60- and 120-mg/d doses, and THCCOOH increased significantly only during the 120-mg/d dose. THC, 11-OH-THC, and THCCOOH concentrations peaked within 0.25 hours after cannabis smoking, except after 120 mg/d THC when THCCOOH peaked 0.5 hours before smoking. CONCLUSIONS: The significant withdrawal effects noted during placebo dronabinol administration were supported by significant plasma THC and 11-OH-THC concentration decreases. During active dronabinol dosing, significant dose-dependent increases in THC and 11-OH-THC concentrations support withdrawal symptom suppression. THC concentrations after cannabis smoking were only distinguishable from oral THC doses for 1 hour, too short a period to feasibly identify cannabis relapse. THCCOOH/THC ratios were higher 14 hours after overnight oral dronabinol abstinence but cannot distinguish oral THC dosing from the smoked cannabis intake.
Methamphetamine (METH) is a potent psychostimulant with neurotoxic properties. Heavy use increases the activation of neuronal nitric oxide synthase (nNOS), production of peroxynitrites, microglia stimulation, and induces hyperthermia and anorectic effects. Most METH recreational users also consume cannabis. Preclinical studies have shown that natural (delta9-tetrahydrocannabinol, delta9-THC) and synthetic cannabinoid CB1 and CB2 receptor agonists exert neuroprotective effects on different models of cerebral damage. Here, we investigated the neuroprotective effect of delta9-THC on METH-induced neurotoxicity by examining its ability to reduce astrocyte activation and nNOS overexpression in selected brain areas. Rats exposed to a METH neurotoxic regimen (4x10 mg/kg, 2 hours apart) were pre- or post-treated with delta9-THC (1 or 3 mg/kg) and sacrificed 3 days after the last METH administration. Semi-quantitative immunohistochemistry was performed using antibodies against nNOS and Glial Fibrillary Acidic Protein (GFAP). Results showed that, as compared to corresponding controls (i) METH-induced nNOS overexpression in the caudate-putamen (CPu) was significantly attenuated by pre- and post-treatment with both doses of delta9-THC (-19% and -28% for 1 mg/kg pre- and post-treated animals; -25% and -21% for 3 mg/kg pre- and post-treated animals); (ii) METH-induced GFAP-immunoreactivity (IR) was significantly reduced in the CPu by post-treatment with 1 mg/kg delta9-THC1 (-50%) and by pre-treatment with 3 mg/kg delta9-THC (-53%); (iii) METH-induced GFAP-IR was significantly decreased in the prefrontal cortex (PFC) by pre- and post-treatment with both doses of delta9-THC (-34% and -47% for 1 mg/kg pre- and post-treated animals; -37% and -29% for 3 mg/kg pre- and post-treated animals). The cannabinoid CB1 receptor antagonist SR141716A attenuated METH-induced nNOS overexpression in the CPu, but failed to counteract the delta9-THC-mediated reduction of METH-induced GFAP-IR both in the PFC and CPu. Our results indicate that delta9-THC reduces METH-induced brain damage via inhibition of nNOS expression and astrocyte activation through CB1-dependent and independent mechanisms, respectively.
For more Interactions (Complete) data for delta 9-Tetrahydrocannabinol (34 total), please visit the HSDB record page.
Stability Shelf Life
A 50% solution in alcohol lost about 10% of delta-9-tetrahydrocannabinol after storage at 5 °C for 40 days; there was greater deterioration at 22 °C as measured by the optical density.
Dates
Baron EP: Comprehensive Review of Medicinal Marijuana, Cannabinoids, and Therapeutic Implications in Medicine and Headache: What a Long Strange Trip It's Been .... Headache. 2015 Jun;55(6):885-916. doi: 10.1111/head.12570. Epub 2015 May 25. [PMID:26015168]
Kaur R, Ambwani SR, Singh S: Endocannabinoid System: A Multi-Facet Therapeutic Target. Curr Clin Pharmacol. 2016;11(2):110-7. [PMID:27086601]
Elsohly MA, Slade D: Chemical constituents of marijuana: the complex mixture of natural cannabinoids. Life Sci. 2005 Dec 22;78(5):539-48. doi: 10.1016/j.lfs.2005.09.011. Epub 2005 Sep 30. [PMID:16199061]
Alsherbiny MA, Li CG: Medicinal Cannabis-Potential Drug Interactions. Medicines (Basel). 2018 Dec 23;6(1). pii: medicines6010003. doi: 10.3390/medicines6010003. [PMID:30583596]
FDA Approved Drug Products: Syndros (Dronabinol) Oral Solution
WHO Expert Committee on Drug Dependence Pre-Review: delta-9-tetrahydrocannibinol
Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology
Xiong et al. Cannabinoid potentiation of glycine receptors contributes to cannabis-induced analgesia. Nature Chemical Biology, doi: 10.1038/nchembio.552, published online 3 April 2011 http://www.nature.com/naturechemicalbiology


